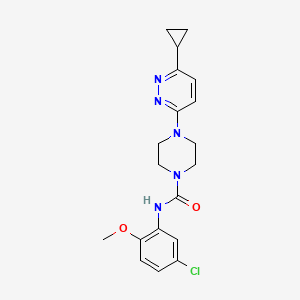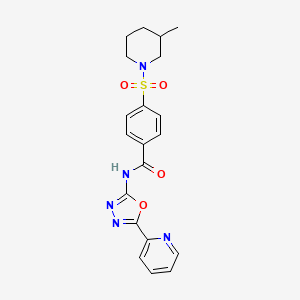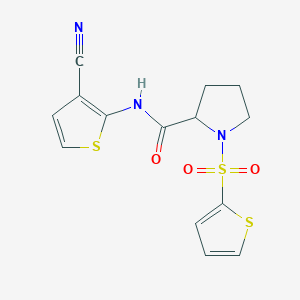
3-(1-((2,6-Dichlorophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(1-((2,6-Dichlorophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione is a derivative of thiazolidinedione, a class of compounds known for their antihyperglycemic properties. These compounds have been studied for their potential use in treating conditions like diabetes by improving insulin resistance. The specific structure of this compound suggests it may have been designed to enhance biological activity or selectivity through the incorporation of a sulfonyl group and a piperidinyl moiety .
Synthesis Analysis
The synthesis of related sulfonyl-containing piperidinyl thiazolidinediones typically involves the preparation of substituted piperidine derivatives followed by a sulfonylation step. For instance, 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were synthesized by reacting substituted benzhydryl chlorides with a piperidine precursor and then introducing a sulfonyl group using sulfonyl chlorides in the presence of a base like triethylamine . Although the exact synthesis of the compound is not detailed, it is likely to follow a similar synthetic route involving the formation of the piperidine ring, introduction of the sulfonyl group, and subsequent cyclization to form the thiazolidinedione core.
Molecular Structure Analysis
The molecular structure of this compound features a thiazolidinedione core, which is essential for its biological activity. The presence of a 2,6-dichlorophenylsulfonyl group suggests that the compound may exhibit increased potency due to the electron-withdrawing effects of the chloro substituents, which could enhance binding to biological targets. The piperidin-4-yl moiety is a common structural feature in medicinal chemistry, often imparting favorable pharmacokinetic properties .
Chemical Reactions Analysis
Compounds like 3-(1-((2,6-Dichlorophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione may undergo various chemical reactions depending on the functional groups present. The thiazolidinedione core can participate in cycloaddition reactions, as seen in the synthesis of sulfamate-fused piperidin-4-ones, which involves a [4 + 2] cycloaddition with cyclic N-sulfonylimines . The sulfonyl group could also be involved in further chemical transformations, potentially leading to the synthesis of more complex derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinediones and their derivatives are influenced by their molecular structure. The presence of sulfonyl and chloro groups is likely to increase the compound's acidity and polarity, affecting its solubility and stability. The piperidine ring contributes to the compound's basicity and may influence its ability to cross biological membranes. The exact properties would need to be determined experimentally through techniques such as NMR, IR, and elemental analysis, as performed for related compounds .
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity : Research indicates that derivatives of thiazolidine-2,4-dione exhibit significant antiproliferative activity against various cancer cell lines, including HeLa cells, HT-29 cells, MCF-7 cells, and HepG-2 cells. The presence of certain functional groups, such as the nitro group, on the thiazolidinone moiety enhances this activity, suggesting the compound's potential in cancer treatment (Chandrappa et al., 2008).
Antimicrobial Activity : Thiazolidine-2,4-dione derivatives have also been shown to possess antimicrobial properties. For example, certain compounds demonstrated good activity against gram-positive bacteria, and exhibited excellent antifungal activity against Aspergillus niger and A. flavus. This suggests their potential application in treating infections (Prakash et al., 2011).
Antihyperglycemic Agents : Some derivatives of thiazolidine-2,4-dione were found to be effective as oral antihyperglycemic agents in animal models. These findings suggest their potential use in the treatment of diabetes through the modulation of glucose and insulin levels (Wrobel et al., 1998).
Antitumor Activity : The synthesis and evaluation of 1H-thieno[2,3-c]chromen-4(2H)-one derivatives through the condensation with thiazolidine-2,4-dione showed moderate to good activity against several cancer cell lines. This indicates the compound's potential in developing antitumor treatments (Yu et al., 2017).
Wirkmechanismus
Target of Action
Similar compounds have been found to be potent and selective agonists for certain receptors . The role of these targets typically involves modulating cellular processes, which can lead to various physiological effects.
Mode of Action
It’s known that such compounds can interact with their targets through various mechanisms, such as binding to the active site of the target, leading to conformational changes that can affect the target’s function .
Biochemical Pathways
Similar compounds have been found to modulate lipid properties, lowering ldl and triglycerides while raising hdl in preclinical species . This suggests that the compound may be involved in lipid metabolism pathways.
Result of Action
Similar compounds have been found to have robust lipid modulating properties , suggesting that this compound may also have significant effects on lipid levels in the body.
Eigenschaften
IUPAC Name |
3-[1-(2,6-dichlorophenyl)sulfonylpiperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O4S2/c15-10-2-1-3-11(16)13(10)24(21,22)17-6-4-9(5-7-17)18-12(19)8-23-14(18)20/h1-3,9H,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAALWXBYRJXSBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)S(=O)(=O)C3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((2,6-Dichlorophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


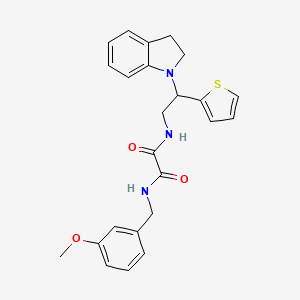

![N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3008673.png)
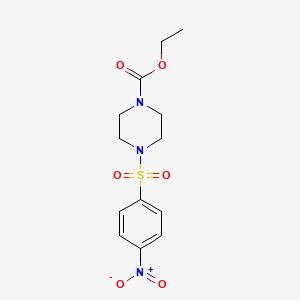
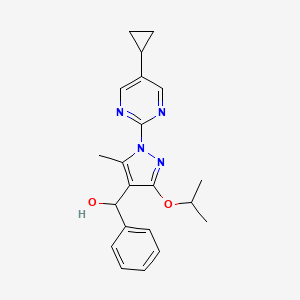
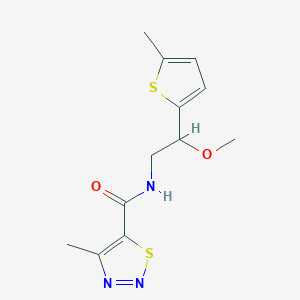
![3-benzyl-5-(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3008681.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide](/img/structure/B3008683.png)

![2,6-Diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate](/img/structure/B3008685.png)
